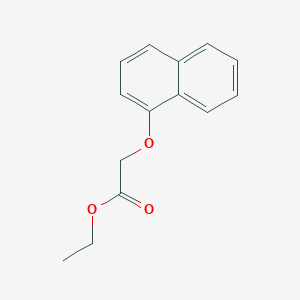

Ethyl 2-(naphthalen-1-yloxy)acetate

Vue d'ensemble

Description

Ethyl 2-(naphthalen-1-yloxy)acetate, also known as ENO, is a chemical compound that has been used in a variety of laboratory experiments and research applications. It is a colorless to pale yellow liquid with a strong odor. It is relatively stable and has a low toxicity. ENO has been used in the synthesis of a wide range of compounds, and its applications in scientific research have been increasing in recent years.

Applications De Recherche Scientifique

Ultrasonic Synthesis Enhancement

Ethyl 2-(naphthalen-1-yloxy)acetate can be synthesized through an ultrasonically promoted process, as described by Abimannan and Rajendran (2016). This method involves catalysis under ultrasound in a solid-liquid heterogeneous phase, enhancing the reaction rate compared to conventional methods (Abimannan & Rajendran, 2016).

Potential Anti-Parkinson's Activity

Research by Gomathy et al. (2012) indicates that derivatives of Ethyl 2-(naphthalen-1-yloxy)acetate, specifically 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide, exhibit significant anti-Parkinson's activity. This was evidenced by potent free radical scavenging activity in vitro and effective results in a 6-Hydroxydopamine lesioned rat model (Gomathy et al., 2012).

Antitumor Properties

A 2018 study by Liu et al. revealed that Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate exhibits distinct antitumor activity. This compound showed inhibition of cancer cell line proliferation, indicating its potential as an antitumor agent (Liu et al., 2018).

Antiproliferation Activities in Cell Lines

The study of an ethyl acetate extract from Rumex dentatus roots, which includes naphthalene derivatives, by Zhang et al. (2012) demonstrates antiproliferation activities in various cancer cell lines. This research contributes to understanding the potential therapeutic applications of naphthalene derivatives in cancer treatment (Zhang et al., 2012).

Interaction with Bovine Serum Albumin

Ghosh et al. (2016) investigated the interaction of naphthalene derivatives with Bovine Serum Albumin (BSA). The study provides insights into the binding and interaction mechanisms of these compounds, which is crucial for understanding their biological activity and potential therapeutic applications (Ghosh et al., 2016).

Enantioselective Hydrogenation

Research on the enantioselective hydrogenation of ethyl pyruvate over Pt/Alumina modified by (R)-1-(1-Naphthyl)ethylamine derivatives, as conducted by Minder et al. (1996), sheds light on the catalytic properties and potential applications of naphthalene derivatives in chemical synthesis (Minder et al., 1996).

Anticancer Evaluation

Salahuddin et al. (2014) synthesized and evaluated the anticancer properties of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole. Their findings contribute to the understanding of the potential of naphthalene derivatives in developing new anticancer drugs (Salahuddin et al., 2014).

Propriétés

IUPAC Name |

ethyl 2-naphthalen-1-yloxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-2-16-14(15)10-17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLLBKYQSRBNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872023 | |

| Record name | Ethyl [(naphthalen-1-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(naphthalen-1-yloxy)acetate | |

CAS RN |

41643-81-6 | |

| Record name | Ethyl [(naphthalen-1-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2479211.png)

![N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2479212.png)

![1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2479213.png)

![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2479221.png)

![7-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B2479227.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2479230.png)